molecular formula C15H18O4 B13115030 Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate

Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate

Katalognummer: B13115030
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: UCPLSSSIKGJSGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate typically involves the esterification of 4-cyclobutyl-2-hydroxy-3-oxobutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions .

Eigenschaften

Molekularformel

C15H18O4

Molekulargewicht

262.30 g/mol

IUPAC-Name

benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate

InChI

InChI=1S/C15H18O4/c16-13(9-11-7-4-8-11)14(17)15(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,11,14,17H,4,7-10H2

InChI-Schlüssel

UCPLSSSIKGJSGP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CC(=O)C(C(=O)OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.